molecular formula C20H40O2 B029559 Ethyl stearate CAS No. 111-61-5

Ethyl stearate

Cat. No. B029559
CAS RN: 111-61-5
M. Wt: 312.5 g/mol
InChI Key: MVLVMROFTAUDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl stearate synthesis involves enzymatic or chemical processes. Enzymatic synthesis, using biocatalysts such as Novozym 435, optimizes conditions like temperature, agitation, and molar ratios to achieve high conversion rates of over 90% for both butyl stearate and ethyl stearate (Pereira et al., 2018). Chemical synthesis can be performed using microwave irradiation with concentrated oil of vitriol as a catalyst, achieving an 87.32% yield under optimized conditions (Ping, 2006), or using active carbon supported phosphotungstic acid as a catalyst to achieve an esterification rate of 85.57% (Rongxuan, 2010).

Molecular Structure Analysis

Ethyl stearate has a bent molecular structure at the carboxyl group, with its long chains arranged in orthorhombic packing. The OC2H5 groups appear to be disordered or oscillating, indicating a dynamic structure within the solid state (Aleby, 1962).

Chemical Reactions and Properties

Ethyl stearate participates in various chemical reactions, including decarboxylation to produce diesel fuel hydrocarbons, showcasing its potential in renewable energy applications (Snare et al., 2007). It also exhibits properties suitable for use as a marker of alcohol consumption in forensic science (Pragst et al., 2001).

Physical Properties Analysis

The physical properties of ethyl stearate include its solid-state behavior and dielectric dispersion, which have been studied to understand its interactions at different temperatures and frequencies (Davidson, 1961).

Chemical Properties Analysis

Ethyl stearate's chemical properties are highlighted by its formation through non-oxidative ethanol metabolism, serving as a potential marker for alcohol consumption. Its synthesis and presence in various organs indicate its broad relevance in biochemical processes (Manautou & Carlson, 1991).

Scientific Research Applications

  • Use in Diesel Fuel Production : Ethyl stearate serves as a model compound in the deoxygenation of vegetable oils, facilitating the creation of diesel-like hydrocarbons, such as n-heptadecane (Kubičková et al., 2005). Another study demonstrates how ethyl stearate's decarboxylation, using a Pd/C catalyst in a semi-batch reactor, can produce hydrocarbons suitable for diesel fuel at various temperatures (Snare et al., 2007).

  • Impact on Polymerization : In a study examining mixed multilayers of ethyl and vinyl stearate, it was found that ethyl stearate forms a homogeneous solid solution with vinyl stearate, thereby reducing the extent of polymerization when present in significant concentration (Puterman et al., 1974).

  • Biocatalysis and Synthesis : The enzymatic synthesis of ethyl stearate leads to high conversion rates using a low amount of biocatalyst, making the process ecologically correct and adding value to the final product (Pereira et al., 2018). In another study, ethyl stearate was synthesized using stearic acid and anhydrous ethanol, with an 85.57% esterification rate using active carbon supported phosphotungstic acid as a catalyst (Ma Rongxuan, 2010).

  • Marker of Alcohol Consumption : Ethyl stearate is identified as a minor ethanol metabolite measurable in hair as a direct marker of alcohol consumption (Kintz, 2015).

  • Properties in Mixtures : A study on ethyl stearate and ethanol binary mixtures revealed that they are homogeneous up to 10 wt% ethyl stearate mass fraction, leading to crystallization at higher mass fractions (Loiola et al., 2014).

Future Directions

One of the future directions could be the selective hydrodeoxygenation of esters to unsymmetrical ethers over a zirconium oxide-supported platinum–molybdenum catalyst .

properties

IUPAC Name

ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059406
Record name Ethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless, odourless mass
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl octadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl octadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.900
Record name Ethyl octadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl stearate

CAS RN

111-61-5
Record name Ethyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl octadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL STEARATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64RTC734W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33.4 °C
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 1 and substituting therein 20 g. of ethyl oleate for the palmitic acid and employing 5 g. of catalyst and adjusting the deuterium flow rate to 150 ml./minute, there is obtained after 17 days of exchange a 50% yield of ethyl stearate of 99 atom % D.
[Compound]
Name
99
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl stearate
Reactant of Route 2
Reactant of Route 2
Ethyl stearate
Reactant of Route 3
Ethyl stearate
Reactant of Route 4
Reactant of Route 4
Ethyl stearate
Reactant of Route 5
Reactant of Route 5
Ethyl stearate
Reactant of Route 6
Reactant of Route 6
Ethyl stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.